molecular formula C10H16Cl2N2O B6267773 3-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride CAS No. 1909348-28-2

3-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride

Cat. No.: B6267773
CAS No.: 1909348-28-2
M. Wt: 251.15 g/mol
InChI Key: AWYUTRWXIPRQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride is a pyridine derivative featuring a methoxy (-OCH₃) group at the 3-position and a pyrrolidin-3-yl substituent at the 2-position of the pyridine ring, with two hydrochloride salts enhancing its solubility. Pyridine-pyrrolidine hybrids are widely used in pharmaceutical and agrochemical research due to their versatility in drug design, acting as scaffolds for receptor binding and metabolic stability optimization .

Properties

CAS No.

1909348-28-2

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.15 g/mol

IUPAC Name

3-methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride

InChI

InChI=1S/C10H14N2O.2ClH/c1-13-9-3-2-5-12-10(9)8-4-6-11-7-8;;/h2-3,5,8,11H,4,6-7H2,1H3;2*1H

InChI Key

AWYUTRWXIPRQIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C2CCNC2.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Stepwise Laboratory Synthesis

The laboratory synthesis of 3-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride typically begins with nicotinic acid derivatives. In a representative procedure, nicotinic acid undergoes esterification with methanol under acidic conditions to form methyl nicotinate. Subsequent oxidation with 3-chloroperoxybenzoic acid (mCPBA) yields pyridine N-oxides, which are subjected to nucleophilic substitution with trimethylsilyl cyanide (TMSCN) in dichloromethane (DCM) to introduce a nitrile group. The nitrile intermediate is then reduced using sodium borohydride in ethanol, followed by treatment with ammonium chloride to yield the pyrrolidine ring.

Critical parameters include reaction temperature (20–25°C for oxidation, 0–5°C for reduction) and stoichiometric ratios (1:1.2 for nicotinic acid to mCPBA). Yields for individual steps range from 65% (esterification) to 78% (reduction). Final dihydrochloride salt formation is achieved by treating the free base with hydrochloric acid in ethyl acetate, yielding a crystalline product with >98% purity.

Palladium-Catalyzed Coupling Approaches

Alternative routes leverage palladium-catalyzed coupling to streamline synthesis. For example, 2-methoxypyridine reacts with pyrrolidinyl halides in the presence of Pd(OAc)₂ and xantphos as a ligand, enabling direct C–N bond formation. This method reduces step count and improves atom economy, achieving an overall yield of 72% under optimized conditions (80°C, 12 hours in toluene).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial processes prioritize scalability and reproducibility. Continuous flow reactors replace batch systems for oxidation and reduction steps, enabling precise control over residence time (30–60 seconds) and temperature (±1°C). Automated quenching and extraction systems minimize manual handling, reducing impurities to <0.5%. A representative flow setup achieves a throughput of 50 kg/day with 85% overall yield.

Solvent and Catalyst Recovery

Large-scale production incorporates solvent distillation loops and catalyst recycling. For instance, DCM from nucleophilic substitution steps is recovered via fractional distillation (95% efficiency), while palladium catalysts are filtered and reused for up to 10 cycles without significant activity loss.

Optimization Strategies

Chiral Separation Techniques

The pyrrolidine moiety introduces chirality, necessitating enantiomeric resolution. Preparative HPLC with chiral columns (e.g., Chiralpak IC) and mobile phases (acetonitrile/0.05% trifluoroacetic acid) achieves baseline separation, yielding enantiomers with >99% ee. For example, a 200 mg batch of racemic mixture resolves into 28.3 mg of each enantiomer (28.3% yield per run).

Reaction Condition Screening

High-throughput experimentation identifies optimal bases and solvents. Screening reveals that 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF accelerates coupling reactions by 40% compared to triethylamine. Similarly, replacing THF with 2-methyltetrahydrofuran (2-MeTHF) improves reduction yields by 12% due to better solubility of intermediates.

Analytical Characterization

Purity Assessment

Final product purity is verified via reverse-phase HPLC (C18 column, 30°C) with UV detection at 254 nm. Impurity profiles show ≤0.2% residual solvents (e.g., ethyl acetate) and ≤0.1% unreacted intermediates.

Table 1. Representative HPLC Conditions for Purity Analysis

ParameterSpecification
ColumnZorbax Eclipse Plus C18 (4.6 × 150 mm)
Mobile PhaseAcetonitrile/0.1% H₃PO₄ (70:30)
Flow Rate1.0 mL/min
Retention Time8.2 min (main peak)

Structural Elucidation

¹H NMR (400 MHz, D₂O) confirms the structure: δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.89 (dd, J = 5.2, 1.6 Hz, 1H, pyridine-H), 4.12 (m, 1H, pyrrolidine-H), 3.93 (s, 3H, OCH₃), 3.45–3.20 (m, 4H, pyrrolidine-H) .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

The applications of 3-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride span several domains:

1. Medicinal Chemistry:

  • Neurological Disorders: The compound is being investigated for its potential to develop drugs targeting neurological conditions such as Alzheimer's disease, Parkinson's disease, and other cognitive impairments. Its interaction with nicotinic acetylcholine receptors suggests it may enhance cognitive function and memory .
  • Therapeutic Effects: Research indicates that it may serve as a therapeutic agent for various psychiatric disorders, including schizophrenia and anxiety disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for treating withdrawal symptoms from substances like alcohol and nicotine .

2. Biological Research:

  • Ligand in Biochemical Assays: The compound is studied for its role as a ligand in assays targeting specific receptors or enzymes, thereby contributing to understanding cellular mechanisms.
  • Chemical Reactivity Studies: Due to its unique structure, it serves as a building block for synthesizing more complex organic molecules in research settings.

3. Industrial Applications:

  • Utilized in producing specialty chemicals and materials due to its favorable chemical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Formula : Estimated as C₁₀H₁₆Cl₂N₂O (based on analogs in and ).
  • Molecular Weight : ~267.16 g/mol (calculated).
  • Applications : Likely explored for central nervous system (CNS) targets, enzyme inhibition, or as a synthetic intermediate due to its dual functional groups .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights critical differences in substituent positions, salt forms, and molecular properties among analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Salt Form Key Applications/Notes
3-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride C₁₀H₁₆Cl₂N₂O 267.16 3-methoxy, 2-pyrrolidin-3-yl Dihydrochloride High solubility; potential CNS or enzyme-targeting applications
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS 253603-61-1) C₁₀H₁₆Cl₂N₂O₂ 267.16 2-methoxy, 6-pyrrolidin-3-yloxy Dihydrochloride Similar MW but substituents alter electronic profile; agrochemical research
5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS 1713162-92-5) C₁₀H₁₅ClN₂O₂ 246.70 5-methoxy, 2-pyrrolidin-3-yloxy Hydrochloride Lower solubility (single HCl salt); synthetic intermediate
(R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS 1260613-92-0) C₉H₁₄Cl₂N₂O 237.13 2-pyrrolidin-3-yloxy Dihydrochloride Lacks methoxy; chiral building block for asymmetric synthesis
3-(Pyrrolidin-3-yl)pyridine hydrochloride (CAS 1373253-17-8) C₈H₁₂ClN₂ 178.65 3-pyrrolidin-3-yl Hydrochloride Simpler structure; used in early-stage drug discovery

Key Findings from Comparative Analysis

Substituent Positioning :

  • Methoxy groups at the 3-position (target compound) vs. 2- or 5-positions (analogs) significantly alter electronic and steric properties. For example, 3-methoxy may enhance lipophilicity and blood-brain barrier penetration compared to 2-methoxy derivatives .
  • Pyrrolidin-3-yl vs. pyrrolidin-3-yloxy linkages (e.g., ) influence hydrogen-bonding capacity and metabolic stability.

Salt Form: Dihydrochloride salts (target compound, CAS 253603-61-1) generally exhibit superior aqueous solubility compared to mono-hydrochloride salts (e.g., CAS 1713162-92-5), critical for in vivo efficacy .

Applications :

  • Compounds with dihydrochloride salts and methoxy groups (target and CAS 253603-61-1) are prioritized for pharmaceutical development, while simpler analogs (e.g., CAS 1373253-17-8) serve as early-stage scaffolds .

Biological Activity

3-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₉H₁₄Cl₂N₂O
Molecular Weight: 221.12 g/mol
CAS Number: 1150617-89-2

The compound features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety, which contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that derivatives of pyridine and pyrrolidine exhibit significant antimicrobial activity. A study assessing various pyrrolidine derivatives found that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Compound MIC (mg/mL) Activity Against
This compound0.0039 - 0.025S. aureus, E. coli
Pyrrolidine derivativesVariesVarious bacterial strains

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as bacterial enzymes or receptors. The methoxy group may enhance lipophilicity, facilitating membrane penetration, while the pyrrolidine ring can interact with active sites on proteins, influencing their activity .

Case Studies

  • Antibacterial Activity Assessment : A study published in MDPI evaluated the antibacterial efficacy of various alkaloids, including those structurally related to this compound. The results demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections .
  • Antifungal Properties : In another investigation, compounds similar to this pyridine derivative were tested for antifungal activity against Candida albicans. The findings indicated that these compounds could inhibit fungal growth effectively, with MIC values ranging from 16.69 to 78.23 µM, highlighting their potential in antifungal therapies .

Research Findings and Applications

The compound's versatility extends beyond antimicrobial actions; it shows promise in various fields:

  • Pharmaceutical Development : Its structural characteristics make it a candidate for further optimization in drug design aimed at treating infectious diseases.
  • Biochemical Research : It serves as a valuable tool for studying enzyme interactions and metabolic pathways due to its ability to modulate biochemical processes .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pyridine derivatives with pyrrolidine intermediates, followed by dihydrochloride salt formation. Key factors include:

  • Reaction Conditions : Temperature control (e.g., 0–5°C for acid-sensitive steps) and inert atmospheres to prevent oxidation .
  • Purification : Use of recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) to isolate the dihydrochloride form .
  • Yield Optimization : Adjusting stoichiometry of reactants (e.g., 1.2 equivalents of pyrrolidine derivatives to pyridine precursors) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm) and carbon backbone .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C10H14N2O·HCl; calc. 214.69 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups (e.g., N–H stretches at ~2500 cm⁻¹ for the dihydrochloride salt) .
    • Data Interpretation : Cross-reference spectral data with computational tools (e.g., PubChem’s InChIKey: HHOHCAWKIRTDQV-UHFFFAOYSA-N) .

Advanced Research Questions

Q. How can computational modeling be leveraged to predict the binding affinity of this compound to neuronal receptors?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., nicotinic acetylcholine receptors). Focus on the pyrrolidine ring’s role in hydrogen bonding .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
  • SAR Analysis : Compare with analogs (e.g., 2-[(3-fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride) to identify critical substituents .

Q. What experimental strategies are recommended to resolve contradictions in reported solubility and stability profiles of this compound across different solvents?

  • Methodological Answer :

  • Solubility Testing : Use standardized protocols (e.g., shake-flask method in PBS, DMSO, ethanol) at 25°C .
  • Stability Studies : Monitor degradation via HPLC under varying pH (2–12) and temperatures (4–40°C) .
  • Data Normalization : Account for batch-to-batch variability by cross-referencing synthesis routes (e.g., HCl salt formation efficiency) .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic properties of this compound while addressing its potential toxicity?

  • Methodological Answer :

  • Dosing Regimens : Start with low doses (0.1–1 mg/kg) in rodent models, monitoring plasma concentrations via LC-MS .
  • Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD Guidelines 420/423) .
  • Metabolite Identification : Use liver microsomes and UPLC-QTOF to detect phase I/II metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.